2-Ethoxy-6-({[1-(2-hydroxyphenyl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-6-({[1-(2-hydroxyphenyl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one is an organic compound with a complex structure that includes an ethoxy group, a hydroxyphenyl group, and a cyclohexa-2,4-dien-1-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-6-({[1-(2-hydroxyphenyl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-hydroxyacetophenone with ethyl iodide to form 2-ethoxyacetophenone. This intermediate is then reacted with 2-hydroxybenzaldehyde in the presence of a base to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of efficient catalysts and purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-6-({[1-(2-hydroxyphenyl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which can have different functional groups depending on the specific reagents and conditions used.
Scientific Research Applications
2-Ethoxy-6-({[1-(2-hydroxyphenyl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: It is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to oxidative stress.
Industry: The compound is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Ethoxy-6-({[1-(2-hydroxyphenyl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also interact with enzymes and receptors involved in cellular signaling pathways, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2-Ethoxy-1,2-diphenylethanone
- 1-(2-Hydroxy-4-methoxyphenyl)ethanone
- 2-Hydroxy-6-methoxybenzaldehyde
Uniqueness
2-Ethoxy-6-({[1-(2-hydroxyphenyl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
89985-58-0 |
---|---|
Molecular Formula |
C17H19NO3 |
Molecular Weight |
285.34 g/mol |
IUPAC Name |
2-ethoxy-6-[1-(2-hydroxyphenyl)ethyliminomethyl]phenol |
InChI |
InChI=1S/C17H19NO3/c1-3-21-16-10-6-7-13(17(16)20)11-18-12(2)14-8-4-5-9-15(14)19/h4-12,19-20H,3H2,1-2H3 |
InChI Key |
UECVDQKPSKNCQF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NC(C)C2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.